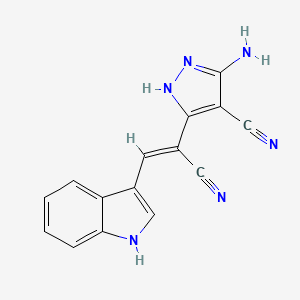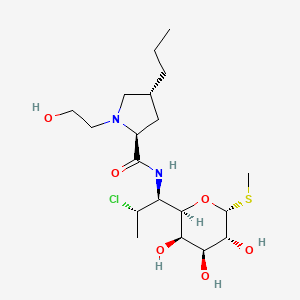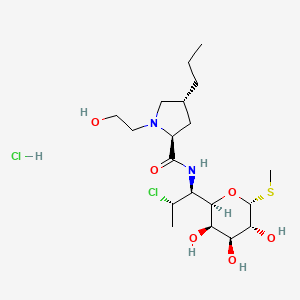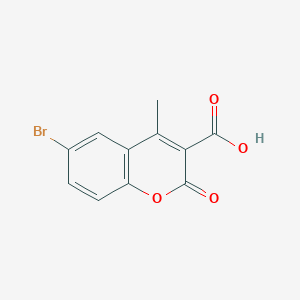
UT-155
Vue d'ensemble
Description
UT-155 is a second-generation androgen receptor (AR) pan antagonist. Unlike conventional AR-targeting drugs, which primarily act as competitive ligand-binding domain (LBD)-binding antagonists, UT-155 offers a mechanistically distinct approach. It was specifically designed to address castration- and drug-resistant prostate cancers .
Molecular Structure Analysis
UT-155 binds to both the amino-terminal transcriptional activation domain AF-1 and the carboxy-terminal ligand-binding domain of the AR. Its molecular structure enables it to inhibit wild-type and splice variant isoforms of AR effectively .
Chemical Reactions Analysis
UT-155 promotes a conformation distinct from the LBD-binding competitive antagonist enzalutamide. Mechanistically, it degrades the AR through the ubiquitin proteasome pathway. This unique mode of action sets it apart from traditional AR antagonists .
Applications De Recherche Scientifique
1. Unit Testing Framework for Scientific Legacy Code A unit testing framework (UTF) was introduced to optimize software design and understand undocumented source code in scientific applications. This improvement was crucial for managing the complexity and enhancing the performance of scientific legacy code, particularly on supercomputers like Titan (Yao, Wang, Sun, & Zhong, 2017).
2. Ultrasonic Tomography in Multiphase Flow Monitoring Ultrasonic tomography (UT) systems are significant in liquid-gas multiphase flow monitoring. This field has evolved over years, encompassing UT system development, measurement strategies, data acquisition, and image reconstruction techniques (Goh, Ruzairi, Hafiz, & Tee, 2017).
3. Ultrasonic Testing in Additive Manufacturing Ultrasonic testing (UT) techniques are highly capable of detecting defects in engineering components, especially in additive manufacturing products. This involves both in-situ and offline applications, including detecting defects and material characterization in diverse manufacturing processes (Honarvar & Varvani-Farahani, 2020).
4. Scientific Trigger Unit for Gamma Ray Burst Detection The Scientific Trigger Unit (UTS) detects Gamma Ray Bursts (GRBs) in real-time using data from the ECLAIRs camera, designed for the French-Chinese satellite mission SVOM. This unit produces GRB alerts for ground-based follow-up observations and spacecraft slew operations (Le Provost et al., 2013).
5. Atomic Force Microscopy for Specialized Surface Studies Atomic Force Microscopy (AFM) and Langmuir-Blodgett (LB) film balance have been crucial in surface science research programs, especially in nonsulfide flotation chemistry, mineral processing, and coal preparation, at the University of Utah (Miller, 1999).
6. Ultrasonic Testing for Spot-Welded Joint Prediction Ultrasonic Testing (UT) is applied to predict the static & fatigue behavior of spot-welded joints, integrating it with machine learning methods for a more reliable and cost-effective assessment (Amiri, Farrahi, Kashyzadeh, & Chizari, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAYQVTXBMPRF-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122640156 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)
![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)


![1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide](/img/structure/B611540.png)
![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
